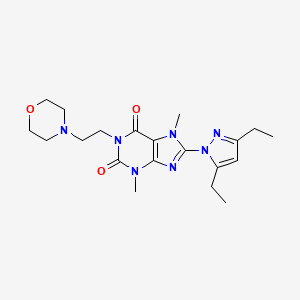

8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a pyrazole substituent at the 8-position, diethyl groups on the pyrazole ring, and a 2-morpholinoethyl chain at the 1-position.

Properties

IUPAC Name |

8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-(2-morpholin-4-ylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O3/c1-5-14-13-15(6-2)27(22-14)19-21-17-16(23(19)3)18(28)26(20(29)24(17)4)8-7-25-9-11-30-12-10-25/h13H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICURPOABRKTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCN4CCOCC4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

This compound features a complex structure characterized by a purine core, a pyrazole ring, and a morpholinoethyl side chain. The molecular formula is with a molecular weight of approximately 350.45 g/mol.

Synthesis Overview:

The synthesis typically involves several steps:

- Formation of the Pyrazole Ring: Reacting 3,5-diethyl-1H-pyrazole with appropriate reagents.

- Construction of the Purine Core: Utilizing condensation reactions with suitable aldehydes and amines.

- Attachment of the Morpholinoethyl Side Chain: Alkylation of the purine core under basic conditions.

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors. Research suggests that it may exhibit enzyme inhibition or receptor binding properties that could be beneficial in therapeutic applications.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance:

- Dihydrofolate Reductase (DHFR): Similar purine derivatives have shown potential in inhibiting DHFR, a critical enzyme in nucleotide biosynthesis . This inhibition can lead to reduced cell proliferation, making it a target for cancer therapy.

Receptor Binding

The compound's ability to bind to specific receptors may modulate their activity. For example:

- Adenosine Receptors: Compounds with similar structures have been shown to interact with adenosine receptors, influencing cellular signaling pathways .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate:

- Cytotoxicity: The compound exhibited significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations.

- Mechanistic Insights: Flow cytometry analysis revealed that the compound induced apoptosis in treated cells, as evidenced by increased Annexin V staining.

Comparative Analysis

To further understand its biological activity, comparative studies were conducted with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Compound A | C18H25N5O2 | Similar purine core | Moderate DHFR inhibition |

| Compound B | C20H30N6O3 | Larger aromatic substitution | High receptor affinity |

| Compound C | C19H26N6O2 | Morpholinoethyl side chain | Significant cytotoxicity |

These comparisons highlight the unique pharmacological profile of This compound , particularly its enhanced cytotoxic effects and potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The closest structural analog identified is 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (C₁₅H₁₈N₆O₂, MW 314.34 g/mol) . Key differences between the two compounds include:

Key Observations

- Morpholinoethyl vs. Methylallyl: The morpholine moiety introduces hydrogen-bonding capability, which is absent in the methylallyl group. This could enhance interactions with polar residues in enzyme active sites .

- Synthetic Accessibility: Analog synthesis (e.g., thiophene derivatives in ) often employs nucleophilic substitution or cyclocondensation reactions . Similar methods may apply to the target compound, though the morpholinoethyl group likely requires specialized coupling reagents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves:

Purine Core Formation : Cyclization of intermediates (e.g., substituted purines) under controlled conditions.

Substitution Reactions : Introducing the 3,5-diethylpyrazole and 2-morpholinoethyl groups via nucleophilic substitution or coupling reactions.

Purification : Column chromatography or recrystallization (e.g., using DMF-EtOH mixtures) to isolate the final product .

- Optimization : Adjust reaction temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometry of reagents to enhance yield. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the crystal structure of this compound determined, and what tools are used for refinement?

- Methodology :

X-ray Crystallography : Single-crystal diffraction data collected at ~295 K.

Refinement Tools : SHELXL for small-molecule refinement (disordered atoms handled via PART instructions) and ORTEP-3 for graphical representation .

Validation : R-factors (<0.05) and mean C–C bond length deviations (~0.002 Å) ensure accuracy. Hydrogen atoms are placed geometrically and refined using a riding model .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for derivatives of this compound?

- Methodology :

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates.

Data-Driven Design : Apply information science to prioritize experimental conditions, reducing trial-and-error approaches.

Feedback Loops : Integrate experimental results (e.g., yields, byproducts) into computational models for iterative refinement .

Q. What strategies resolve contradictions in reported bioactivity data for purine derivatives with similar substituents?

- Methodology :

Comparative SAR Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on pyrazole) on enzymatic inhibition or receptor binding.

Mechanistic Studies : Use covalent docking simulations to assess interactions with nucleophilic sites (e.g., cysteine residues in viral polymerases).

In Vitro Validation : Replicate assays under standardized conditions (pH, temperature) to isolate confounding variables .

Q. How can hydrogen bonding patterns in the crystal lattice inform solubility and stability predictions?

- Methodology :

Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for chains) using Etter’s formalism to identify supramolecular aggregates.

Solubility Correlation : Relate H-bond donor/acceptor counts to experimental solubility in polar solvents (e.g., DMSO vs. water).

Stability Testing : Monitor thermal degradation (TGA/DSC) and correlate with lattice energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.